

Application Notes & Protocols for the Formulation of 244cis Lipid Nanoparticles

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Compound of Interest

Compound Name: 244cis

Cat. No.: B10860768

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The **244cis** lipid is a piperazine-based biodegradable ionizable lipid that has shown significant promise for the formulation of lipid nanoparticles (LNPs) for mRNA delivery. [1][2][3] These LNPs have demonstrated high potency in protein expression with minimal immune activation, making them an attractive vehicle for various therapeutic applications, including protein replacement therapy.[3] This document provides detailed application notes and protocols for the formulation and characterization of **244cis** LNPs.

Core Components of 244cis Lipid Nanoparticles

The formulation of **244cis** LNPs typically consists of four key components, each playing a crucial role in the stability, efficacy, and safety of the nanoparticles.[4][5]

- **Ionizable Lipid (244cis):** The **244cis** lipid is central to the LNP formulation. Its piperazine-based headgroup and unsaturated lipid tails are designed to facilitate efficient encapsulation of mRNA and promote endosomal escape.[3]
- **Helper Lipid:** A neutral helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), is included to aid in the formation of the LNP structure and facilitate the release of the mRNA payload into the cytoplasm.[1][4] For specific targeting applications, such as lung delivery, cationic helper lipids like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) can be used.[3]

- **Cholesterol:** Cholesterol is a critical component that modulates the fluidity and stability of the lipid bilayer, contributing to the overall integrity of the LNP.[\[1\]](#)[\[4\]](#)
- **PEGylated Lipid:** A polyethylene glycol (PEG)-conjugated lipid, such as C16-PEG2000 ceramide or DMG-PEG 2000, is included to provide a hydrophilic stealth layer that reduces opsonization and prolongs the circulation time of the LNPs.[\[1\]](#)[\[6\]](#)

Quantitative Data Summary

The following tables summarize the molar ratios and physicochemical properties of various **244cis** LNP formulations.

Table 1: Molar Ratios of **244cis** LNP Formulations

Formulation Type	Ionizable Lipid (244cis)	Helper Lipid	Cholesterol	PEG-Lipid	Molar Ratio	Reference
Standard	244cis	DOPE	Cholesterol	C16-PEG ceramide	26.5 : 20 : 52 : 1.5	[1]
Alternative Standard	244cis	DOPE	Cholesterol	C16-PEG ceramide	26.5 : 20 : 52.4 : 1.1	[1]
Alternative Standard 2	STP1244 (related to 244cis)	DOPE	Cholesterol	C16 PEG2000-Ceramide	36.5 : 15 : 47 : 1.5	[2] [7]
Lung Targeting	244cis	DOTAP	Cholesterol	PEG-lipid	26.5 : 20 : 52 : 1.5	[3]
High Cationic Helper	244cis	DOTAP	Cholesterol	PEG-lipid	26.5 : 40 : 32 : 1.5	[3]

Table 2: Physicochemical Properties of **244cis** LNPs

LNP Formulation	Diameter (nm)	Polydispersity Index (PDI)	Encapsulation Efficiency (%)	Reference
244cis (Standard)	< 100	Not specified	> 90	[3]
244cis (Lung Targeting)	< 100	Not specified	> 90	[3]

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of **244cis** LNPs using a microfluidic mixing approach.

- **244cis** ionizable lipid
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Cholesterol
- C16-PEG2000 ceramide or DMG-PEG 2000
- Ethanol (200 proof, anhydrous)
- mRNA of interest
- Citrate buffer (or other acidic buffer, e.g., acetate buffer)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing system (e.g., NanoAssemblr Ignite)
- Dialysis cassettes (e.g., 10 kDa MWCO)
- Dynamic Light Scattering (DLS) instrument
- Ribogreen assay kit or equivalent for RNA quantification
- Bring all lipids to room temperature.

- Prepare individual stock solutions of each lipid in ethanol. For example:
 - **244cis**: 10 mM in ethanol
 - DOPE: 10 mM in ethanol
 - Cholesterol: 25 mM in ethanol
 - C16-PEG2000 ceramide: 10 mM in ethanol
- In a sterile glass vial, combine the lipid stock solutions in the desired molar ratio (refer to Table 1).
- Add ethanol to achieve a final total lipid concentration of 10-25 mM.
- Vortex the lipid mixture thoroughly to ensure homogeneity.
- Thaw the mRNA stock solution on ice.
- Dilute the mRNA in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration. The final concentration will depend on the desired RNA:lipid ratio. A common weight ratio of ionizable lipid to RNA is 10:1 to 20:1.[\[2\]](#)[\[3\]](#)

The formulation of LNPs is achieved through the rapid mixing of the lipid-ethanol solution with the mRNA-aqueous solution using a microfluidic device.[\[1\]](#)[\[8\]](#)

- Prime the microfluidic mixing system with ethanol and the aqueous buffer according to the manufacturer's instructions.
- Load the prepared lipid stock solution into one syringe and the mRNA solution into another syringe.
- Set the desired flow rate ratio (FRR) and total flow rate (TFR) on the microfluidic system. A common FRR of aqueous to ethanol phase is 3:1.
- Initiate the mixing process. The rapid mixing induces nanoprecipitation of the lipids, encapsulating the mRNA to form LNPs.

- Collect the resulting LNP dispersion from the outlet of the microfluidic cartridge.
- To remove the ethanol and exchange the buffer, dialyze the LNP dispersion against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).
- After dialysis, recover the LNP suspension and filter it through a 0.22 µm sterile filter to remove any large aggregates.
- Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

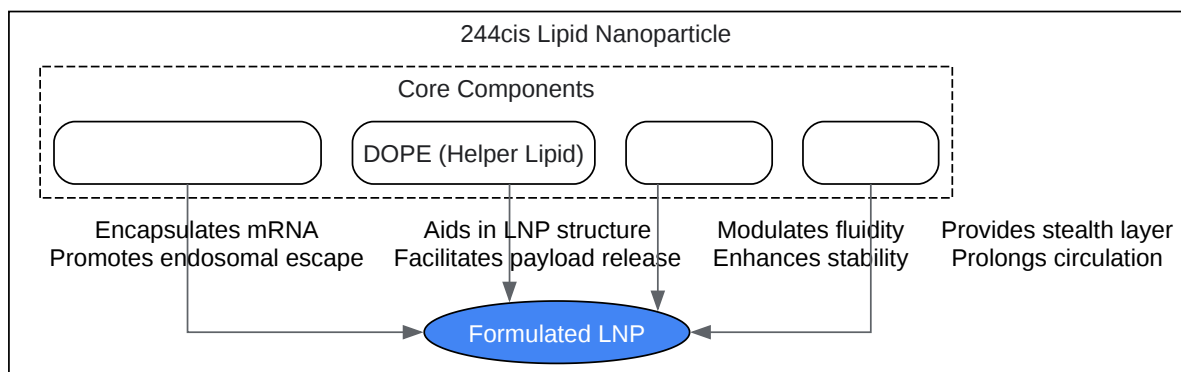
3.6.1. Particle Size and Polydispersity Index (PDI)

- Dilute a small aliquot of the LNP suspension in PBS.
- Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
- Acceptable LNPs typically have a diameter below 100 nm and a PDI below 0.2.

3.6.2. Encapsulation Efficiency

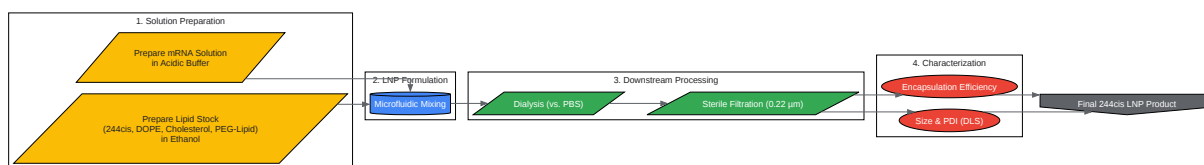
- The encapsulation efficiency (EE%) can be determined using a fluorescent dye-based assay such as the RiboGreen assay.
- Prepare two sets of LNP samples. In one set, lyse the LNPs using a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated mRNA. The other set remains intact.
- Measure the fluorescence intensity of both sets of samples after adding the RiboGreen reagent. The fluorescence of the intact sample represents the amount of free, unencapsulated mRNA, while the lysed sample represents the total amount of mRNA.
- Calculate the EE% using the following formula: $EE\% = [(Total\ RNA - Free\ RNA) / Total\ RNA] \times 100$

Visualizations



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Caption: Logical relationship of **244cis** LNP components.



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Caption: Workflow for **244cis** LNP formulation and characterization.

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